DL-Phenylalanine-2-D1

概要

説明

DL-Phenylalanine-2-D1 is a useful research compound. Its molecular formula is C9H11NO2 and its molecular weight is 166.19 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用機序

Target of Action

DL-Phenylalanine-2-D1 primarily targets dopamine receptors in the brain . Dopamine receptors are widely distributed within the brain where they play critical roles in motor functions, motivation, and cognition . The compound also interacts with other targets such as Kynurenine–oxoglutarate transaminase 1 and Corticoliberin .

Mode of Action

This compound interacts with its targets through a high-affinity transport mechanism . It is involved in the sodium-independent, high-affinity transport of large neutral amino acids such as phenylalanine, tyrosine, leucine, arginine, and tryptophan . This interaction results in changes in the cellular activity and function of these targets.

Biochemical Pathways

This compound affects several biochemical pathways. It is metabolized to produce maleylacetoacetate in a four-step biochemical reaction . The absence of the enzyme homogentisate oxidase causes the buildup of homogentisate, leading to the production of black urine . In addition, this compound is involved in the shikimate pathway, which leads to the production of phenylalanine and tyrosine .

Pharmacokinetics

It is known that this compound is distributed to the various tissues of the body via the systemic circulation . More research is needed to fully understand the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.

Result of Action

This compound has significant effects at the molecular and cellular levels. It is an essential aromatic amino acid that is a precursor of melanin, dopamine, noradrenalin (norepinephrine), and thyroxine . It has been studied for its potential antidepressant activities in both in-vitro and in-vivo models .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s action can be affected by the presence of other substances in the body, the pH of the environment, and the temperature . .

生化学分析

Biochemical Properties

DL-Phenylalanine-2-D1 participates in several biochemical reactions, primarily as a precursor to other important biomolecules. It interacts with enzymes such as phenylalanine hydroxylase, which converts it to tyrosine, a precursor for neurotransmitters like dopamine, norepinephrine, and epinephrine . Additionally, this compound interacts with large neutral amino acid transporters (LAT1), facilitating its cellular uptake . These interactions are crucial for maintaining amino acid balance and supporting neurotransmitter synthesis.

Cellular Effects

This compound influences various cellular processes, including protein synthesis and neurotransmitter production. It affects cell signaling pathways by serving as a precursor to dopamine and norepinephrine, which are vital for mood regulation and cognitive functions . Furthermore, this compound impacts gene expression by modulating the levels of these neurotransmitters, thereby influencing cellular metabolism and overall cell function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to phenylalanine hydroxylase, facilitating its conversion to tyrosine . This conversion is essential for the synthesis of catecholamines, which play a significant role in neurotransmission. Additionally, this compound may influence enzyme activity by acting as a competitive inhibitor or substrate, thereby modulating metabolic flux and gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. Its stability and degradation are influenced by factors such as temperature, pH, and exposure to light . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in the context of neurotransmitter synthesis and metabolic regulation . These temporal effects are crucial for understanding its potential therapeutic applications and limitations.

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At low doses, it can enhance cognitive function and mood by increasing the levels of dopamine and norepinephrine . At high doses, it may lead to adverse effects such as oxidative stress and mitochondrial dysfunction . These findings highlight the importance of optimizing dosage to achieve the desired therapeutic outcomes while minimizing potential side effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, including the phenylalanine and tyrosine metabolism pathways . It interacts with enzymes such as phenylalanine hydroxylase and tyrosine hydroxylase, facilitating the production of neurotransmitters and other bioactive molecules . These interactions are critical for maintaining metabolic homeostasis and supporting various physiological functions.

Transport and Distribution

Within cells and tissues, this compound is transported by large neutral amino acid transporters (LAT1), which facilitate its uptake and distribution . This transport mechanism ensures that this compound reaches its target sites, where it can participate in metabolic reactions and influence cellular function. Additionally, its distribution within tissues is influenced by factors such as blood flow and tissue-specific expression of transporters .

Subcellular Localization

This compound is localized in various subcellular compartments, including the cytoplasm and mitochondria . Its subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles. This localization is crucial for its activity and function, as it allows this compound to participate in metabolic reactions and influence cellular processes at the subcellular level .

生物活性

DL-Phenylalanine-2-D1 (DPA-2-D1) is a phenylalanine analog that has garnered attention for its potential biological activities, particularly in the context of neurotransmitter synthesis and therapeutic applications. This article reviews the biological activity of DPA-2-D1, focusing on its mechanisms of action, effects on neurotransmitter levels, and implications for clinical use.

DPA-2-D1 is a modified form of phenylalanine where the structural alteration enhances its interaction with various biological targets. The compound's mechanism primarily involves its role as a precursor in the biosynthesis of neurotransmitters such as dopamine and norepinephrine. These neurotransmitters are critical for mood regulation, cognitive function, and the overall maintenance of homeostasis within the brain.

Structure-Activity Relationship

Research indicates that modifications to the phenylalanine structure can significantly influence its affinity for transporters such as L-type amino acid transporter 1 (LAT1). For instance, studies have shown that certain halogenated phenylalanines exhibit improved LAT1 selectivity and affinity compared to standard phenylalanine . This selectivity is crucial for enhancing drug delivery across the blood-brain barrier (BBB) and improving therapeutic outcomes in neurological disorders.

Neurotransmitter Synthesis

DPA-2-D1 serves as a precursor for dopamine synthesis, which is vital for mood regulation and cognitive functions. Elevated levels of dopamine have been associated with improved mood and cognitive performance. In animal studies, administration of DPA-2-D1 resulted in increased endorphin levels in the brain, suggesting potential applications in treating conditions such as depression and anxiety .

Cognitive Effects

A study examining the impact of phenylalanine on cognitive function found that elevated concentrations could lead to changes in brain activation patterns during memory tasks. Participants with higher phenylalanine levels exhibited atypical brain activation, which correlated with cognitive alterations . The implications of these findings suggest that DPA-2-D1 may influence cognitive processes through its effects on neurotransmitter dynamics.

Pain Relief Mechanism

The D-form of phenylalanine, including DPA-2-D1, has been noted for its analgesic properties. It appears to inhibit enkephalinase, an enzyme that breaks down enkephalins—natural pain-relieving peptides in the body. This inhibition can enhance pain relief mechanisms, making DPA-2-D1 a candidate for managing chronic pain conditions .

Reward Deficiency Syndrome

A notable case study involved the combination of DPA-2-D1 with N-acetyl-L-cysteine (NAC) to address Reward Deficiency Syndrome (RDS). This combination was hypothesized to induce dopamine release effectively while stabilizing dopamine levels within reward pathways in the brain. In trials involving alcohol-seeking behavior in mice, this combination significantly reduced alcohol consumption by modulating endorphin levels .

Cognitive Performance in Phenylketonuria (PKU)

Individuals with PKU often experience cognitive deficits due to elevated phenylalanine levels. Research has indicated that managing dietary phenylalanine intake can improve cognitive function. The introduction of DPA-2-D1 as a dietary supplement may offer a novel approach to enhance cognitive outcomes in this population by modulating neurotransmitter synthesis .

Research Findings Summary Table

科学的研究の応用

Neuropharmacological Applications

1. Dopamine Regulation and Reward Deficiency Syndrome

DL-Phenylalanine has been studied for its role in enhancing dopamine release, particularly in the context of Reward Deficiency Syndrome. Research suggests that when combined with N-acetyl-L-cysteine, DL-Phenylalanine may synergistically induce dopamine release and stabilize dopamine levels in the brain's reward circuitry. This combination has shown promise in reducing alcohol cravings and modifying alcohol-seeking behavior in animal models .

2. Antidepressant Properties

Pain Management

1. Potentiation of Opiate Analgesia

DL-Phenylalanine has been found to enhance the analgesic effects of opiates. In chronic pain patients, concurrent treatment with DL-Phenylalanine has been observed to potentiate pain relief while also alleviating associated depressive symptoms. This suggests a dual role for DL-Phenylalanine in managing both pain and mood disorders .

Structural Characteristics and Transport Mechanisms

1. L-Type Amino Acid Transporter 1 (LAT1) Selectivity

Recent research highlights the importance of LAT1 as a transport mechanism for phenylalanine analogs, including DL-Phenylalanine derivatives. Studies have shown that modifications at specific positions on the phenyl ring can significantly enhance LAT1 affinity and selectivity, which is crucial for targeted drug delivery systems, particularly in cancer therapy . The development of LAT1-selective compounds is essential for improving drug delivery across the blood-brain barrier and into tumor tissues.

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Biggio et al., 1976 | Neurotransmitter Levels | APTD reduces tyrosine levels impacting dopamine function. |

| Blum & Kozlowski, 1989 | Reward Deficiency Syndrome | Proposed mechanisms for dopamine homeostasis using DL-Phenylalanine. |

| Open Study on Depression | Antidepressant Effects | Significant mood improvements in depressed patients treated with DL-Phenylalanine. |

| Potentiation Study | Pain Relief | DL-Phenylalanine enhances analgesia from opiates, reducing depression symptoms. |

特性

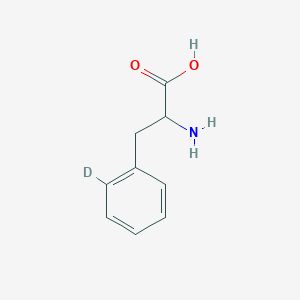

IUPAC Name |

2-amino-3-(2-deuteriophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-5,8H,6,10H2,(H,11,12)/i4D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COLNVLDHVKWLRT-QYKNYGDISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C=CC=C1)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。